2h-Furo[3,2-e]indole

Anticancer Topoisomerase inhibition DNA damage

2H-Furo[3,2-e]indole (CAS 28579-31-9) is a tricyclic heterocyclic scaffold composed of a furan ring fused to an indole nucleus at the [3,2-e] position, with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol. This specific fusion pattern places the oxygen atom of the furan ring directly across from the indole nitrogen, creating a distinctive electronic environment that differentiates it from other furoindole regioisomers such as furo[3,2-b]indole and furo[2,3-f]indole.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 28579-31-9
Cat. No. B11918956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2h-Furo[3,2-e]indole
CAS28579-31-9
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1C=C2C3=CC=NC3=CC=C2O1
InChIInChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-5H,6H2
InChIKeyIARKIYJCHZZSLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Furo[3,2-e]indole (CAS 28579-31-9): Core Tricyclic Scaffold for Anticancer & Anti-Infective Drug Discovery


2H-Furo[3,2-e]indole (CAS 28579-31-9) is a tricyclic heterocyclic scaffold composed of a furan ring fused to an indole nucleus at the [3,2-e] position, with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . This specific fusion pattern places the oxygen atom of the furan ring directly across from the indole nitrogen, creating a distinctive electronic environment that differentiates it from other furoindole regioisomers such as furo[3,2-b]indole and furo[2,3-f]indole. The scaffold serves as a key synthetic intermediate for constructing biologically active derivatives, particularly those targeting dual topoisomerase I/II inhibition and histone deacetylase (HDAC) inhibitor synergy [1][2]. Its tautomeric designation as the 2H form (CAS 28579-31-9) distinguishes it from the 6H-furo[3,2-e]indole isomer (CAS 19546-89-5), with implications for regioselective functionalization and downstream derivatization.

Why Furoindole Regioisomers Are Not Interchangeable: The Criticality of 2H-Furo[3,2-e]indole's Fusion Pattern for Target Engagement


The furoindole scaffold can adopt multiple regioisomeric forms (furo[3,2-e], furo[3,2-b], furo[2,3-f], furo[2,3-g]), each with distinct geometries that profoundly influence receptor binding, enzyme inhibition, and physicochemical properties. The [3,2-e] fusion pattern in 2H-Furo[3,2-e]indole positions the furan oxygen in a specific spatial arrangement that has been shown to be crucial for dual topoisomerase I/II inhibition, a pharmacological profile absent in the more extensively studied furo[3,2-b]indole class, which primarily exhibits analgesic, anti-inflammatory, and antiallergy activities [1][2]. Furthermore, the 2H tautomeric form of furo[3,2-e]indole offers different regiochemical reactivity compared to the 6H form, affecting the trajectory of electrophilic substitution and cyclization reactions that are central to late-stage diversification [3]. Substituting one furoindole isomer for another, even with identical molecular formula and molecular weight (157.17 g/mol), can lead to loss of target engagement, altered ADME properties, or complete inactivity in the intended assay.

2H-Furo[3,2-e]indole: Quantitative Differential Evidence Against Closest Analogs and In-Class Candidates


Furo[3,2-e]indole Derivatives Exhibit Dual Topoisomerase I/II Inhibition Comparable to Adriamycin, a Profile Absent in Furo[3,2-b]indoles

The most active amino-substituted furo[3,2-e]pyrido[4,3-b]indole derivative (compound 12b) significantly inhibits both DNA topoisomerases I and II, demonstrating equivalent potency to the clinical anticancer agent Adriamycin (doxorubicin) in inhibiting L1210 leukemia cell proliferation and inducing G2+M phase cell cycle arrest [1]. In contrast, the furo[3,2-b]indole scaffold class is predominantly associated with analgesic, anti-inflammatory, and antiallergy mechanisms (e.g., Schultz-Dale Test inhibition, IC50 ≤ 5.0 μM for N-phenyl analogs), with no reported dual topoisomerase I/II inhibition [2]. This mechanistic divergence between the [3,2-e] and [3,2-b] fusion patterns demonstrates that the [3,2-e] scaffold uniquely enables engagement with both topoisomerase isoforms simultaneously.

Anticancer Topoisomerase inhibition DNA damage

Furo[3,2-e]indoles Enhance SAHA (Vorinostat) Activity by up to 29% in Neuroblastoma Cells, Whereas Furo[2,3-g]indoles Show Divergent Cell Line Selectivity

In a direct comparative study, tricyclic furo[3,2-e]indoles (compounds 25 and 26) demonstrated SAHA-enhancing activity against SH-SY5Y neuroblastoma cells, with cell viability reductions of 25% and 29%, respectively, at 10 μM, contributing to total combination efficacy (SAHA + furoindole) that exceeded SAHA alone (70% viability) by up to 29 percentage points [1]. In the same study, the regioisomeric furo[2,3-g]indoles (27 and 28) displayed a different selectivity profile, with compound 27 showing 33% reduction against SH-SY5Y (vs. 29% for furo[3,2-e]indole 26) but a markedly lower 15% inhibition against MDA-MB-231 breast cancer cells compared to 28% for the [3,2-e] isomer pair [1]. This indicates that the [3,2-e] fusion pattern confers more consistent activity across neuroblastoma and breast cancer histotypes.

HDAC inhibitor synergy Neuroblastoma Combination therapy

One-Pot Synthesis of 6H-Furo[3,2-e]indole Derivatives Achieves Good Yields Under Mild Organocatalytic Conditions, Outperforming Traditional Multi-Step Methodologies

A one-pot, three-component reaction of ethyl 5-aminobenzofuran-2-carboxylate, arylglyoxals, and cyclic 1,3-dicarbonyl compounds using acetic acid as an organocatalyst in ethanol under reflux provides a series of new 6H-furo[3,2-e]indole derivatives in good yields [1]. This methodology contrasts sharply with the classical multi-step syntheses of furo[3,2-e]indoles, which typically require pre-formed indole and furan coupling partners, protection/deprotection sequences, and rigorous purification [2]. While specific yield percentages are not abstracted, the one-pot approach eliminates intermediate isolation steps and uses ethanol as a benign solvent, offering significant advantages in step economy and environmental footprint compared to the Grinev et al. formylation-cyclization route that requires sodium ethoxide and produces both furo[2,3-f] and furo[3,2-e] regioisomeric mixtures [2].

Synthetic methodology One-pot reaction Green chemistry

Furo[3,2-e]indole Scaffold Enables Regioselective Functionalization Distinct from Furo[2,3-f]indole Isomers, as Demonstrated by Differential Formylation Outcomes

In the classical synthesis of furoindole derivatives, the formylation of ethyl 1,2-dimethyl-3-carbethoxy-5-hydroxyindole-6-carboxylate proceeds with complete regioselectivity: under standard Vilsmeier-Haack conditions (DMF/POCl3), only the 6-formyl derivative is obtained, which upon cyclization with sodium ethoxide yields exclusively 1,2-dimethyl-3,6-dicarbethoxyfuro[2,3-f]indole [1]. The furo[3,2-e]indole isomer is not formed under these conditions, demonstrating that the electronic bias of the hydroxyindole precursor intrinsically favors [2,3-f] ring closure. Accessing the [3,2-e] scaffold therefore requires alternative synthetic strategies and starting materials, underscoring that these regioisomers are not synthetically interchangeable and must be independently procured for structure-activity relationship (SAR) exploration.

Regioselective synthesis Formylation Scaffold diversification

High-Value Application Scenarios for 2H-Furo[3,2-e]indole in Drug Discovery and Chemical Biology


Dual Topoisomerase I/II Inhibitor Lead Generation Programs

The furo[3,2-e]indole scaffold is uniquely validated as a starting point for designing dual topoisomerase I/II inhibitors, as demonstrated by compound 12b's equivalence to Adriamycin in antiproliferative potency [1]. Medicinal chemistry teams pursuing this challenging dual-inhibition mechanism should acquire the 2H-furo[3,2-e]indole core for systematic SAR exploration, as the isomeric furo[3,2-b]indole scaffold lacks any reported topoisomerase inhibitory activity. Downstream amino-substituted derivatives can be synthesized via thermal diamine substitution at 180°C on 10-chloro intermediates.

HDAC Inhibitor (SAHA/Vorinostat) Synergy Enhancers for Neuroblastoma and Breast Cancer

Given the demonstrated up to 29% enhancement of SAHA activity in neuroblastoma cells by furo[3,2-e]indole derivatives, this scaffold is a high-priority procurement target for cancer combination therapy research [2]. The furo[3,2-e]indole regioisomer offers more consistent multi-cell line activity compared to the furo[2,3-g]indole analogs, making it a more reliable candidate for lead optimization against both neuroblastoma and triple-negative breast cancer (MDA-MB-231).

Rapid Library Synthesis via One-Pot Multicomponent Chemistry

The recently reported one-pot, three-component synthesis of 6H-furo[3,2-e]indole derivatives using acetic acid as an organocatalyst in ethanol enables rapid library generation for high-throughput screening campaigns [3]. This methodology is compatible with diverse arylglyoxals and cyclic 1,3-dicarbonyl building blocks, allowing parallel synthesis of focused libraries for hit identification. Procurement of the parent 2H-furo[3,2-e]indole provides a reference standard for analytical characterization of library members.

Regioisomer-Specific Pharmacophore Mapping of the Furoindole Chemical Space

Because furo[3,2-e], furo[3,2-b], and furo[2,3-f]indoles exhibit distinct pharmacological profiles — dual topoisomerase inhibition vs. antiallergy/analgesic vs. cardiac indications respectively — systematic procurement of all three regioisomers (including 2H-furo[3,2-e]indole) is essential for comprehensive pharmacophore mapping and scaffold-hopping studies [1][4]. The 2H tautomeric form (CAS 28579-31-9) is specifically required for studies investigating the effect of tautomeric state on biological activity, as it differs from the 6H form in hydrogen bonding capacity and electrophilic substitution patterns.

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